molecular formula C9H12BrNO B1341840 2-(2-Bromophenoxy)-N-methylethanamine CAS No. 915920-44-4

2-(2-Bromophenoxy)-N-methylethanamine

Cat. No. B1341840
M. Wt: 230.1 g/mol
InChI Key: UYEOHCQQNKXAPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, paper describes the selective bromination of alkyl furan carboxylates, which could be analogous to the bromination steps necessary for synthesizing 2-(2-Bromophenoxy)-N-methylethanamine. Similarly, paper details the synthesis of 2-Bromo-4-methylphenol through oxidative bromination, which could be a related process if one were to synthesize the 2-bromophenoxy component of the target compound.

Molecular Structure Analysis

The molecular structure of brominated compounds is a key focus in papers , , , and . These papers discuss the characterization of similar compounds using techniques such as X-ray diffraction, NMR, and DFT calculations. For example, paper examines the crystal structure of a brominated phenol-imine compound, which could share structural similarities with 2-(2-Bromophenoxy)-N-methylethanamine, particularly in terms of the bromophenyl moiety.

Chemical Reactions Analysis

The reactivity of brominated compounds with various nucleophiles is explored in paper , where the bromomethyl furans react with secondary amines to form tertiary amines. This is relevant to the target compound, as the presence of a bromine atom on the aromatic ring could potentially facilitate similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are indirectly discussed in the papers. For instance, paper mentions the low mammalian toxicity and favorable environmental profile of a brominated benzylamine herbicide, which could suggest similar properties for 2-(2-Bromophenoxy)-N-methylethanamine. Additionally, paper reports on the antibacterial and antifungal activity of brominated oxazaphosphinine derivatives, indicating that brominated compounds can exhibit significant biological activities.

Scientific Research Applications

Chemical Analysis and Detection Techniques

A study presented a case of intoxication by a compound structurally similar to 2-(2-Bromophenoxy)-N-methylethanamine and developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for its detection and quantification. This highlights the compound's relevance in forensic and toxicological analysis, emphasizing the need for precise analytical techniques to identify and quantify such substances in biological samples J. Poklis et al., 2014.

Cross-Methylation in Organic Synthesis

Research on palladium-catalyzed cross-methylation of haloarenes with active hydrogen atoms demonstrated the use of related bromophenols in synthetic organic chemistry. This study provides insights into the methodologies for synthesizing complex molecules, showing the compound's potential as a precursor or intermediary in the creation of more complex structures Nimer Jaber et al., 2002.

Environmental Impact Studies

The thermal degradation of bromophenols, including compounds similar to 2-(2-Bromophenoxy)-N-methylethanamine, was studied to understand the formation of brominated dioxins and other hazardous byproducts. This research is critical for assessing the environmental impact and risks associated with the disposal and burning of materials containing brominated hydrocarbons Catherine S Evans & B. Dellinger, 2003.

Safety And Hazards

The specific safety and hazards information for “2-(2-Bromophenoxy)-N-methylethanamine” is not directly available from the search results. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of “2-(2-Bromophenoxy)-N-methylethanamine” are not directly available from the search results. However, it’s known that compounds possessing a dihydropyrimidine (DHPM) core attract the interest of researchers, either due to their wide spectrum bioactivities or from a synthesis point of view4.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-(2-bromophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEOHCQQNKXAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591710
Record name 2-(2-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)-N-methylethanamine

CAS RN

915920-44-4
Record name 2-(2-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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